N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide
Description
N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide is a synthetic carboxamide derivative featuring a 2,5-dimethylfuran core substituted with a cyclopropyl group and a 2-(thiophen-2-yl)ethyl moiety on the nitrogen atom. The compound’s design aligns with strategies to optimize metabolic stability and receptor affinity, as cyclopropyl groups are known to enhance resistance to oxidative metabolism compared to linear alkyl chains.
Properties
IUPAC Name |
N-cyclopropyl-2,5-dimethyl-N-(2-thiophen-2-ylethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-11-10-15(12(2)19-11)16(18)17(13-5-6-13)8-7-14-4-3-9-20-14/h3-4,9-10,13H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVJYTHWGSDJPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(CCC2=CC=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Key Compounds Analyzed:
Target Compound : N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide
Compound Y205-3503 : 2,5-dimethyl-N-[(thiophen-2-yl)methyl]furan-3-carboxamide ()
Rotigotine Hydrochloride: (6S)-6-[Propyl(2-(2-thienyl)ethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride ()
Rotigotine Related Compound G: Bis[2-(thiophen-2-yl)ethyl]amino-substituted derivative ()
Data Table: Structural and Physicochemical Properties
Structural Insights:
- Cyclopropyl vs. Alkyl Chains: The target compound’s cyclopropyl group likely increases logP compared to Y205-3503’s methyl group (logP 2.82 vs. Compared to Rotigotine’s propyl group, cyclopropyl may improve metabolic stability by resisting cytochrome P450 oxidation.
- Thiophene-Ethyl vs. Thiophene-Methyl : The ethyl spacer in the target compound extends the thiophene moiety away from the furan core, possibly improving receptor binding through increased steric flexibility. This contrasts with Y205-3503’s shorter methyl linker, which may limit conformational freedom.
Pharmacological and Functional Comparisons
- Receptor Binding: Rotigotine’s thiophene-ethyl and amino groups are critical for dopamine receptor agonism. The target compound’s furan core and cyclopropyl substitution may shift selectivity toward other CNS targets (e.g., serotonin receptors), though experimental validation is needed.
- Metabolic Stability : Cyclopropyl groups are less prone to oxidative metabolism than Rotigotine’s propyl chain, suggesting improved half-life for the target compound.
- Solubility : Y205-3503’s lower logP (2.82) and smaller size (235.3 g/mol) imply better solubility than the target compound, which may require formulation optimization for in vivo efficacy.
Research Findings and Implications
Thiophene Moieties : The ubiquity of thiophene in all compared compounds underscores its role in π-π stacking interactions with aromatic residues in target receptors.
Cyclopropyl Advantages : Cyclopropane’s ring strain and sp² hybridization mimic double bonds, offering rigidity that may enhance binding specificity.
Trade-offs in Design : Increasing lipophilicity (e.g., via cyclopropyl or bis-thiophene groups) improves permeability but risks solubility issues, necessitating balanced molecular design.
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